![molecular formula C9H10BrNOS B7558555 N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide, also known as BCTMC, is a compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. BCTMC belongs to the class of cyclopropanecarboxamide compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide is not fully understood, but it has been found to interact with various molecular targets in the body. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been found to interact with GABA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and has been found to inhibit the growth of cancer cells. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide in lab experiments is its potential as a pharmaceutical agent. It has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide in lab experiments is its limited availability. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide is not readily available and requires specialized synthesis methods, making it difficult to obtain for research purposes.
Orientations Futures
For research on N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide include further studying its potential as a pharmaceutical agent and investigating its mechanism of action and molecular targets in the body.
Méthodes De Synthèse
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide involves the reaction of 5-bromo-3-thiophenemethanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been found to have potential as a pharmaceutical agent in various scientific research studies. It has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-3-6(5-13-8)4-11-9(12)7-1-2-7/h3,5,7H,1-2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPFUJNKRYBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

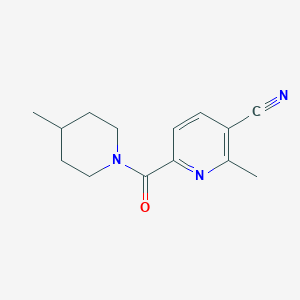
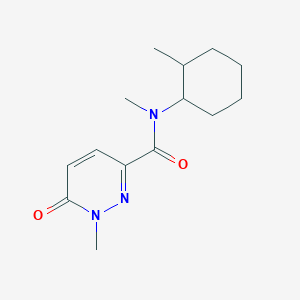


![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)

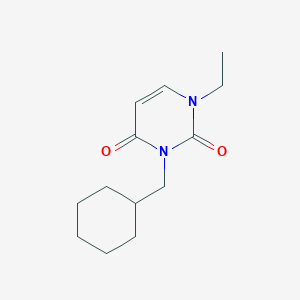
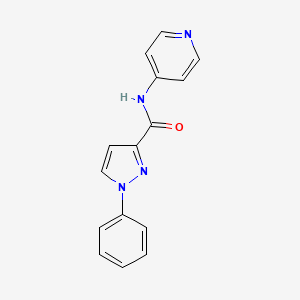

![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
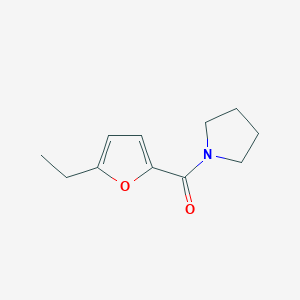
![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)